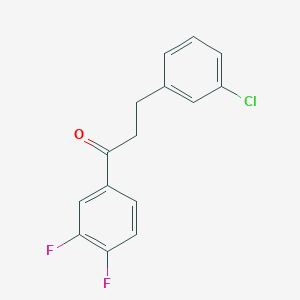

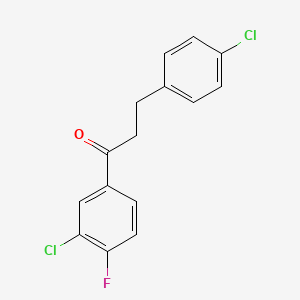

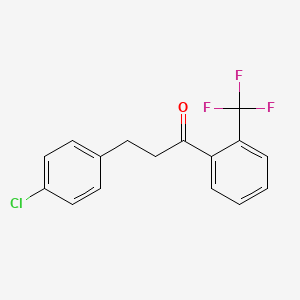

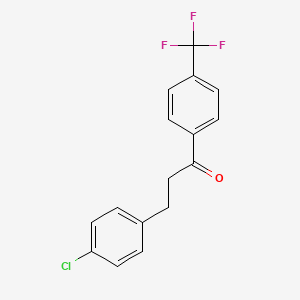

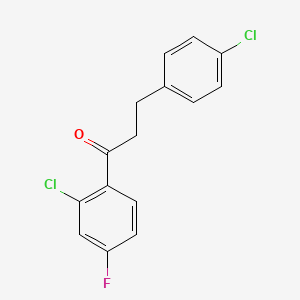

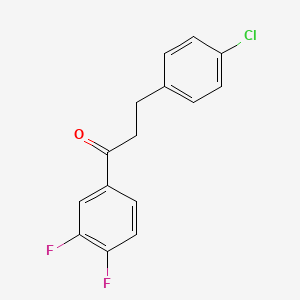

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone involves various strategies, including the coupling of fluoroacetophenone with other aromatic compounds and the use of catalysis to facilitate bond formation. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another synthesis strategy involves the C-F bond breaking of an anionically activated fluoroalkyl group to create poly-substituted pyridines . Additionally, the synthesis of soluble fluoro-polyimides was achieved by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides .

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by the presence of fluorine atoms and aromatic rings. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined to belong to the orthorhombic space group, with specific dihedral angles between the triazole ring and the two benzene rings . Similarly, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was analyzed, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups .

Chemical Reactions Analysis

Chemical reactions involving these compounds often include multiple bond cleavages and the formation of new bonds. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst . Acidic hydrolysis and subsequent treatments can lead to cyclization reactions, as seen in the formation of 3-fluoro-4-hydroxycoumarin from o-hydroxy-2,3,3,3-tetrafluoropropiophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesis processes exhibit good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . The presence of fluorine atoms and aromatic rings contributes to these properties, as well as to the potential for hydrogen bonding in crystal structures, which can stabilize the molecular conformation .

Relevant Case Studies

Case studies in the literature demonstrate the application of these compounds in various fields. For example, the synthesis of polyimides with inherent viscosities ranging from 0.96–1.23 dl/g showcases their potential use in creating materials with specific mechanical and thermal properties . The crystal structure analysis of compounds like 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol provides insights into the intermolecular interactions that could be exploited in material science .

科学的研究の応用

Polymer Synthesis and Characterization

Poly(arylene ether)s Synthesis : Compounds similar to 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone have been used in synthesizing novel poly(arylene ether)s. These polymers exhibit high thermal stability, with some showing glass transition temperatures up to 310°C. They are also soluble in a range of organic solvents and form brittle films when cast from solution (Salunke et al., 2007).

Development of Optical Transparent Materials : Certain polymers derived from these compounds are known for their optical transparency in the visible light spectrum, making them suitable for applications in optical materials (Huang et al., 2007).

Molecular Structure and Properties

- Crystal and Molecular Structure Analysis : Studies have been conducted on the crystal and molecular structure of derivatives of 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone, aiding in understanding their biological activities and chemical properties (Allen et al., 1971).

High-Performance Materials

High Glass-Transition Temperature Polymers : Novel arylene ether polymers with components similar to 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone have been developed with ultra-high glass-transition temperatures and excellent thermal stability. These properties are crucial for high-performance materials used in extreme environments (Liaw et al., 2007).

Fuel Cell Applications : Derivatives of this compound have been utilized in synthesizing polymers for fuel cell applications. Such polymers exhibit high proton conductivity, crucial for efficient fuel cell operation (Kim et al., 2008).

Potential Therapeutic Applications

- Antipathogenic Activity : Derivatives of 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone have shown potential as antimicrobial agents with significant activity against bacterial strains known for biofilm growth, indicating their potential in developing new antimicrobial drugs (Limban et al., 2011).

Synthesis and Applications in Radiopharmaceuticals

- Radiopharmaceutical Intermediates : Certain fluoroarylketones, closely related to 3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone, have been studied as bifunctional radiopharmaceutical intermediates. They offer potential in developing novel radiopharmaceuticals for medical imaging (Banks & Hwang, 1994).

特性

IUPAC Name |

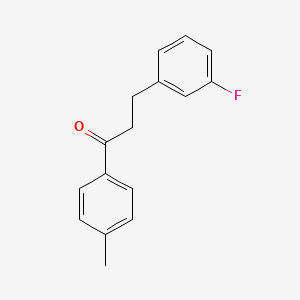

3-(4-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUOZXXKNBIZTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644589 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone | |

CAS RN |

898768-56-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。